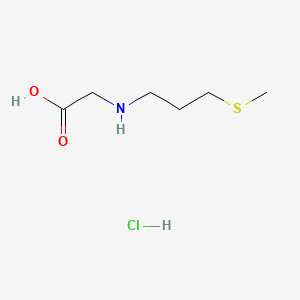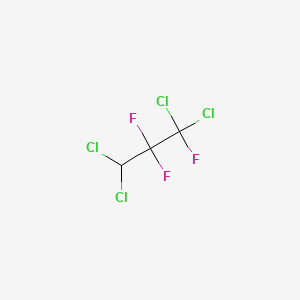
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is an organohalogen compound with the molecular formula C₃HCl₄F₃. It is known for its unique combination of chlorine and fluorine atoms attached to a propane backbone. This compound is of interest due to its various applications in industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane can be synthesized through the halogenation of propane derivatives. The process typically involves the reaction of propane with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of catalysts such as copper-substituted α-chromium oxide treated with hydrogen fluoride at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, although this is less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.
Major Products:
Substitution: Products include various halogenated propanes.
Reduction: Products include partially dehalogenated propanes.
Oxidation: Products include oxidized derivatives, though these are less common.
科学的研究の応用
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential pharmaceutical applications, though its use is limited due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 1,1,3,3-tetrachloro-1,2,2-trifluoropropane involves its interaction with cellular components. The compound can disrupt cellular membranes and proteins due to its lipophilic nature. It may also interfere with enzymatic activities by binding to active sites or altering protein structures. The exact molecular targets and pathways are still under investigation, but its effects are primarily attributed to its halogenated structure .
類似化合物との比較
- 1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane
- 1,1,3,3-Tetrafluoro-1,2,2,3-tetrachloropropane
- 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane
Comparison: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms. Compared to similar compounds, it has distinct physical and chemical properties, such as boiling point, reactivity, and solubility. These differences make it suitable for specific applications where other compounds may not be as effective .
特性
CAS番号 |
422-52-6 |
|---|---|
分子式 |
C3HCl4F3 |
分子量 |
235.8 g/mol |
IUPAC名 |
1,1,3,3-tetrachloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3HCl4F3/c4-1(5)2(8,9)3(6,7)10/h1H |
InChIキー |
VSPRXIMPHWEJMN-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


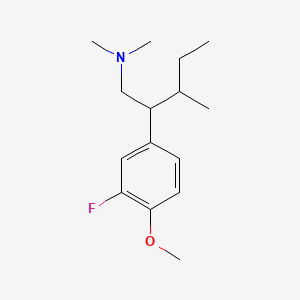
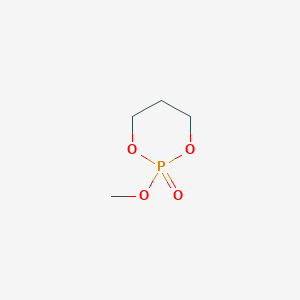

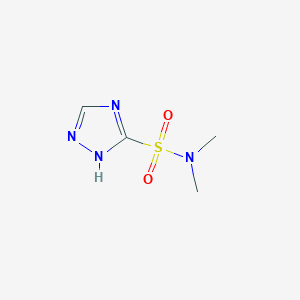
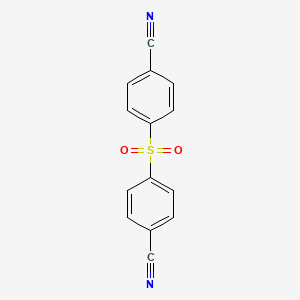
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
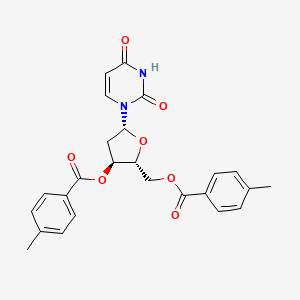
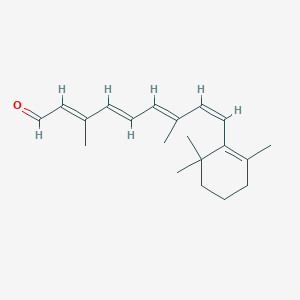
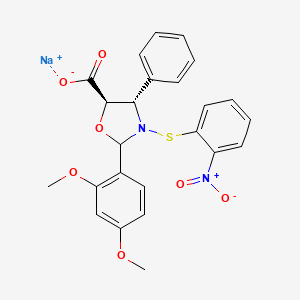
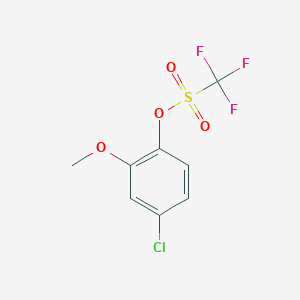
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
